molecular formula C13H16ClNO B7482274 4-chloro-N-cyclopentyl-N-methylbenzamide

4-chloro-N-cyclopentyl-N-methylbenzamide

Cat. No.: B7482274
M. Wt: 237.72 g/mol
InChI Key: SWISTPJOTUVWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-cyclopentyl-N-methylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a chloro substituent and an N-cyclopentyl-N-methyl amide group, features commonly utilized in the design and synthesis of small-molecule probes and potential therapeutic agents. Benzamide derivatives are a significant class of compounds in epigenetic research, often serving as key scaffolds in the development of inhibitors for bromodomain-containing proteins such as ATAD2, a recognized anti-cancer target . The structural characteristics of this compound, including its planarity and potential for intermolecular hydrogen bonding, are similar to those observed in crystallographic studies of related molecules like 4-chloro-N-cyclohexylbenzamide, which forms stable chains via N-H···O bonds . This suggests its potential utility in forming co-crystals or specific protein-ligand interactions in a research setting. The cyclopentyl and N-alkyl groups are known to influence a compound's physicochemical properties, including lipophilicity and metabolic stability, making such analogues valuable for structure-activity relationship (SAR) studies. Researchers may employ this compound as a building block or intermediate in multi-step synthetic routes to develop more complex molecules for biological evaluation. It is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-cyclopentyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWISTPJOTUVWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Features (Evidence Source)
4-Chloro-N-methylbenzamide N-Me, 4-Cl 169.61 g/mol Chains via N–H⋯O hydrogen bonds
N-(4-Chloro-phenyl)-3-methyl-benzamide 3-Me (benzamide), 4-Cl (aniline) 259.72 g/mol Dihedral angle: 5.9–16.7° (amide vs. ring)
4-Chloro-N-(2-methoxyphenyl)benzamide 2-OMe (aniline), 4-Cl 275.72 g/mol Enhanced solubility via methoxy group
4-Chloro-N-o-tolylbenzamide o-Tolyl (aniline), 4-Cl 259.72 g/mol Steric hindrance from ortho-methyl
2-Hydroxy-N-(4-methylphenyl)benzamide 2-OH, 4-Me (aniline) 243.27 g/mol Stronger H-bonding via hydroxyl group

Key Observations:

N-Alkyl vs. N-Aryl Substitution :

  • The N-methyl group in 4-chloro-N-methylbenzamide facilitates linear hydrogen-bonded chains (N–H⋯O), critical for crystal packing . In contrast, bulkier N-cyclopentyl-N-methyl groups in the target compound likely introduce steric effects, reducing packing efficiency.
  • N-Aryl derivatives (e.g., N-(4-chloro-phenyl)-3-methyl-benzamide) exhibit larger dihedral angles (up to 16.7°) between the amide and aromatic rings, impacting conformational flexibility .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-chloro substituent enhances electrophilicity, as seen in 4-chloro-N-(2-methoxyphenyl)benzamide, where the methoxy group donates electrons, balancing reactivity .
  • Hydroxyl groups (e.g., 2-hydroxy-N-(4-methylphenyl)benzamide) enable stronger hydrogen bonds, increasing thermal stability compared to chloro-substituted analogs .

Steric and Solubility Considerations :

  • Ortho-substituted derivatives (e.g., 4-chloro-N-o-tolylbenzamide) show reduced solubility due to steric hindrance, whereas para-substituted methoxy groups improve hydrophilicity .

Crystallographic Insights

  • Hydrogen Bonding : Linear chains in 4-chloro-N-methylbenzamide (N–H⋯O) contrast with the dimeric motifs observed in hydroxylated analogs, underscoring substituent-dependent packing .

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves a two-step process: (1) conversion of 4-chlorobenzoic acid to its acid chloride derivative, followed by (2) reaction with N-methylcyclopentylamine. This approach, adapted from analogous benzamide syntheses, achieves yields exceeding 80% under optimized conditions.

Step 1: Acid Chloride Formation
4-Chlorobenzoic acid reacts with oxalyl chloride (COCl)2(COCl)_2 in dichloromethane (DCM) catalyzed by dimethylformamide (DMF). The reaction proceeds quantitatively at room temperature within 4 hours, producing 4-chlorobenzoyl chloride as a moisture-sensitive intermediate.

Step 2: Amide Coupling
The acid chloride reacts with N-methylcyclopentylamine in the presence of triethylamine (Et3N)(Et_3N) as a base. Key parameters:

  • Solvent : Dry DCM

  • Temperature : 0°C initial addition, progressing to room temperature

  • Reaction Time : 12 hours

  • Workup : Sequential washes with NaHCO₃ and water, followed by column chromatography (15% ethyl acetate/hexane).

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid directly. While less common for this specific compound, these reagents bypass acid chloride handling:

4-Chlorobenzoic acid+EDCl+HOBtDCMActive esterN-MethylcyclopentylamineProduct\text{4-Chlorobenzoic acid} + \text{EDCl} + \text{HOBt} \xrightarrow{\text{DCM}} \text{Active ester} \xrightarrow{\text{N-Methylcyclopentylamine}} \text{Product}

Yields typically range from 65–75%, with the need for rigorous exclusion of moisture.

Detailed Procedural Analysis

Reagents and Stoichiometry

ComponentQuantityMolar Ratio
4-Chlorobenzoic acid977 mg1.0
Oxalyl chloride0.89 mL1.3
N-Methylcyclopentylamine1.3 equiv1.3
Triethylamine1.67 mL1.5

Critical Process Parameters

  • Moisture Control : All reactions conducted under nitrogen atmosphere with anhydrous solvents

  • Temperature Ramp : Gradual warming from 0°C to 25°C prevents exothermic side reactions

  • Purification : Silica gel chromatography (15–20% ethyl acetate/hexane) removes unreacted amine and byproducts

Continuous Flow Synthesis

Patent literature describes continuous-flow systems for analogous N,N-disubstituted benzamides:

  • Reactor Design : Tubular reactor with static mixers

  • Residence Time : 30–60 minutes

  • Throughput : 5–10 kg/hour

  • Advantages : Improved heat transfer, reduced solvent usage, and higher consistency (purity >98%)

Solvent Recovery Systems

Industrial plants incorporate distillation units for DCM recovery, achieving >90% solvent recycling rates.

Reaction Optimization and Yield Improvements

Amine Basicity Effects

The pKa of N-methylcyclopentylamine (pKa10.2pK_a \approx 10.2) necessitates strong bases like Et₃N (pKa=11.0pK_a = 11.0) for effective HCl scavenging. Weaker bases (e.g., pyridine) result in incomplete reactions and lower yields (≤60%).

Solvent Screening Data

SolventDielectric ConstantYield (%)Purity (%)
DCM8.98298
THF7.57595
Acetonitrile37.56892
Toluene2.47194

DCM provides optimal balance between reagent solubility and reaction kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 3.62–3.55 (m, 1H), 3.12 (s, 3H), 2.10–1.85 (m, 8H)

  • ¹³C NMR : δ 168.2 (C=O), 138.5 (C-Cl), 132.1, 129.4, 128.7 (Ar-C), 56.8 (N-CH₃), 44.3 (Cyclopentyl-C), 32.1–25.4 (Cyclopentyl-CH₂)

  • HRMS : Calculated for C₁₃H₁₇ClNO⁺ [M+H]⁺: 262.1001, Found: 262.0998

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O):

  • Retention Time: 6.72 min

  • Purity: 98.4% (254 nm)

  • Byproducts: <1% unreacted acid, <0.5% N-methylcyclopentylamine

Comparative Method Analysis

Yield vs. Method Selection

MethodScaleYield (%)Purity (%)
Acid ChlorideLab (5 g)8298
EDCl/HOBtLab (2 g)7395
Continuous FlowPilot (1 kg)8599

Environmental Impact Metrics

ParameterBatch ProcessContinuous Flow
E-Factor (kg waste/kg product)12.34.8
PMI (Process Mass Intensity)18.67.2
Energy Consumption (kWh/kg)4228

Challenges and Mitigation Strategies

Steric Hindrance Management

The cyclopentyl group creates significant steric bulk, addressed through:

  • Slow Amine Addition : Dropwise addition over 30 minutes prevents local excess

  • Elevated Temperatures : Final coupling at 40°C improves diffusion rates without decomposition

Byproduct Formation

Major byproducts and controls:

  • N-Methylcyclopentylammonium Chloride : Removed via aqueous NaHCO₃ wash

  • Diacylated Products : Suppressed by maintaining 1:1.3 acid/amine ratio

  • Oxidation Products : Avoided by oxygen-free conditions

Emerging Methodologies

Mechanochemical Synthesis

Recent advances demonstrate solvent-free amidation using ball milling:

  • Conditions : 4-Chlorobenzoic acid, N-methylcyclopentylamine, SiO₂ grinding auxiliaries

  • Yield : 78% after 2 hours milling

  • Advantages : No solvent waste, reduced reaction time

Photocatalytic Activation

Pilot studies using [Ru(bpy)₃]²⁺ catalysts under blue LED light:

  • Reaction Time : 45 minutes

  • Conversion : 92%

  • Selectivity : 97%

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-cyclopentyl-N-methylbenzamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic acyl substitution. A typical approach involves reacting 4-chlorobenzoyl chloride with N-cyclopentyl-N-methylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran. Triethylamine is often used as a base to scavenge HCl. Optimization includes:

  • Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .
  • Solvent selection : Polar aprotic solvents enhance reactivity, while excess amine ensures complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product.

Q. How can the structural identity and purity of this compound be rigorously confirmed?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data for analogous benzamides. Key signals include the cyclopentyl protons (δ 1.5–2.5 ppm) and the N-methyl group (δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (expected m/z: 265.11 for C13_{13}H15_{15}ClN2_2O+^+).
  • X-ray crystallography : Single-crystal analysis (if available) provides definitive bond lengths and angles, as demonstrated for structurally similar benzamides .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Answer: Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to:

  • Identify binding pockets : Align the compound’s structure with known receptor conformations (e.g., kinase ATP-binding sites).
  • Assess interactions : Analyze hydrophobic contacts (chlorophenyl/cyclopentyl groups) and hydrogen bonds (amide carbonyl with catalytic residues).
  • Validate predictions : Compare results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data for benzamide derivatives like this compound?

Answer: Contradictions (e.g., variable IC50_{50} values across studies) may arise from:

  • Assay conditions : Test under standardized pH, temperature, and ionic strength. Include positive controls (e.g., staurosporine for kinase assays).
  • Cellular vs. enzymatic assays : Compare cell-free enzyme inhibition data with cellular viability assays to distinguish direct target effects from off-target toxicity .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

Answer: Systematic modifications and testing:

  • Substituent variation : Replace the chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on binding.
  • Cyclopentyl/N-methyl modifications : Test bulkier substituents (e.g., cyclohexyl) or tertiary amines to alter steric hindrance and solubility.
  • Bioisosteric replacement : Substitute the benzamide moiety with thioamide or sulfonamide groups to enhance metabolic stability .

Methodological Challenges

Q. What experimental and computational approaches are critical for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies differentially expressed genes/proteins post-treatment.
  • Chemical proteomics : Use photoaffinity probes derived from the compound to capture interacting proteins in live cells .
  • Free-energy calculations : MM/PBSA or MM/GBSA methods quantify binding energy contributions from specific residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.